![molecular formula C8H7BrN2O B1379863 7-Bromo-4-methoxy-1H-indazole CAS No. 1337879-62-5](/img/structure/B1379863.png)
7-Bromo-4-methoxy-1H-indazole
Overview
Description
7-Bromo-4-methoxy-1H-indazole is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a type of indazole, which is a bicyclic compound made up of a benzene ring and a pyrazole ring .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-methoxy-1H-indazole consists of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Physical And Chemical Properties Analysis
7-Bromo-4-methoxy-1H-indazole has a predicted boiling point of 371.2±22.0 °C and a predicted density of 1.678±0.06 g/cm3. It has a predicted pKa value of 12.11±0.40 .Scientific Research Applications
Enzymatic Inhibition and Biological Activity
Indazole derivatives, including those with bromo and methoxy substitutions, have been recognized for their biological activities, particularly as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS). These compounds, through their structure-activity relationships, offer insights into the development of therapeutic agents targeting nNOS, which is implicated in neurological disorders. Notably, the crystal structure of a methoxyindazole variant emphasizes its role in inhibiting nitric oxide synthase through specific molecular interactions, highlighting the potential for designing targeted therapies (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Organic Synthesis and Chemical Reactivity
Indazole derivatives serve as key intermediates in organic synthesis, enabling the creation of complex molecules through reactions like the Davis-Beirut reaction and palladium-catalyzed cross-coupling. These reactions facilitate the synthesis of N1,N2-disubstituted-1H-indazolones and other diverse indazole-based compounds, showcasing the versatility of indazoles in synthetic organic chemistry (Conrad, Fukazawa, Haddadin, & Kurth, 2011).
properties
IUPAC Name |
7-bromo-4-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEVEOJGLPLZRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=NNC2=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-methoxy-1H-indazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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